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1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one Documentation Hub

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  • Product: 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one
  • CAS: 1094452-91-1

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the NMR Spectroscopic Analysis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the unique structural motifs of thiophene and cyclopropane bestow valuable physi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the unique structural motifs of thiophene and cyclopropane bestow valuable physicochemical properties upon parent molecules. The compound 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, incorporating both a substituted thiophene ring and a cyclopropyl ketone, presents a rich scaffold for further chemical exploration. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] This in-depth technical guide provides a detailed protocol and a predictive analysis of the ¹H and ¹³C NMR spectra of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, drawing upon established principles and spectral data from analogous structures.

The Strategic Importance of NMR in Structural Verification

NMR spectroscopy offers an unparalleled, non-destructive window into the molecular framework, providing detailed information on the chemical environment, connectivity, and stereochemistry of atoms.[1] For a molecule with the complexity of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is essential for complete spectral assignment. The characteristic chemical shifts and spin-spin coupling constants of the thiophene and cyclopropyl protons, in particular, serve as diagnostic fingerprints for structural confirmation.[1][2]

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Compound Purity: Ensure the sample of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. The solvent should be free from residual water and other impurities.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure optimal magnetic field homogeneity.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • 2D Correlation Spectroscopy (COSY):

    • Purpose: To identify proton-proton spin-spin coupling networks.

    • Experiment: A standard gradient-selected COSY (gCOSY) experiment.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Purpose: To correlate directly attached proton and carbon atoms.

    • Experiment: A standard gradient-selected HSQC experiment.

Predicted NMR Data and Interpretation

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the thiophene, cyclopropyl, and methyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3'~6.8dJ ≈ 4.0
H-4'~6.7dJ ≈ 4.0
H-1~2.5 - 2.0m-
H-2~1.8 - 1.3m-
H-3a (cis to H-1)~1.5 - 1.0m-
H-3b (trans to H-1)~1.0 - 0.5m-
CH₃~2.2s-

Interpretation:

  • Thiophene Protons (H-3' and H-4'): The two protons on the 5-chlorothiophene ring are expected to appear as doublets in the aromatic region, typically between 6.5 and 7.0 ppm. Their coupling constant (J) of approximately 4.0 Hz is characteristic of vicinal coupling in a thiophene ring. The electron-withdrawing chlorine atom at the 5-position will influence their precise chemical shifts.

  • Cyclopropyl Protons (H-1, H-2, H-3a, H-3b): The protons on the cyclopropyl ring will exhibit complex splitting patterns due to both geminal and vicinal couplings.[1]

    • The methine proton (H-1) adjacent to the carbonyl group will be the most downfield of the cyclopropyl protons, likely appearing as a multiplet between 2.0 and 2.5 ppm.[1]

    • The methine proton (H-2) attached to the thiophene ring will also be a multiplet, influenced by both the thiophene ring and the other cyclopropyl protons.

    • The methylene protons (H-3a and H-3b) will be diastereotopic and appear as separate multiplets at higher field strengths. The vicinal coupling constants are stereochemically dependent, with ³J_cis_ typically being larger (7-9 Hz) than ³J_trans_ (4-6 Hz).[1][2]

  • Methyl Protons (CH₃): The three protons of the acetyl group will appear as a sharp singlet at approximately 2.2 ppm, deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~205
C-5'~135
C-2'~140
C-3'~127
C-4'~125
C-1~30
C-2~25
C-3~15
CH₃~28

Interpretation:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, expected around 205 ppm.[3]

  • Thiophene Carbons (C-2', C-3', C-4', C-5'): The carbons of the 5-chlorothiophene ring will appear in the aromatic region (120-145 ppm). The carbon attached to the chlorine (C-5') and the carbon attached to the cyclopropyl ring (C-2') will have distinct chemical shifts from the other two thiophene carbons.

  • Cyclopropyl Carbons (C-1, C-2, C-3): The carbons of the cyclopropyl ring are characteristically found at a high field in the ¹³C NMR spectrum due to their unique hybridization and ring strain. They are expected to resonate between 10 and 35 ppm.

  • Methyl Carbon (CH₃): The methyl carbon of the acetyl group will appear at a relatively upfield position, around 28 ppm.

Visualizing the Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected correlations in 2D NMR experiments.

H3_prime H-3' (~6.8 ppm) H4_prime H-4' (~6.7 ppm) H3_prime->H4_prime J ≈ 4.0 Hz H1 H-1 (~2.5-2.0 ppm) H2 H-2 (~1.8-1.3 ppm) H1->H2 vicinal H3a H-3a (~1.5-1.0 ppm) H1->H3a vicinal (cis) H3b H-3b (~1.0-0.5 ppm) H1->H3b vicinal (trans) H2->H3a vicinal (trans) H2->H3b vicinal (cis) H3a->H3b geminal

Figure 2: Predicted ¹H-¹H COSY correlations for key protons.

cluster_H ¹H NMR cluster_C ¹³C NMR H3_prime H-3' C3_prime C-3' H3_prime->C3_prime H4_prime H-4' C4_prime C-4' H4_prime->C4_prime H1 H-1 C1 C-1 H1->C1 H2 H-2 C2 C-2 H2->C2 H3 H-3a/b C3 C-3 H3->C3 H_Me CH₃ C_Me CH₃ H_Me->C_Me

Figure 3: Predicted ¹H-¹³C HSQC correlations.

Conclusion

This guide provides a comprehensive framework for the NMR spectroscopic analysis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one. By adhering to the detailed experimental protocols and utilizing the predictive spectral data and interpretation provided, researchers can confidently undertake the structural elucidation of this and related compounds. The combination of 1D and 2D NMR techniques is a powerful strategy to ensure the scientific integrity of the structural assignment, which is a critical foundation for any further investigation into the chemical and biological properties of this novel molecule.

References

  • Gurudata, and J. B. Stothers. "13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones." Canadian Journal of Chemistry 47.19 (1969): 3515-3519. [Link]

  • Dauben, William G., and William T. Wipke. "Nuclear magnetic resonance evaluation of cyclopropyl participation in rigid, tricyclic cyclopropyl ketones." The Journal of Organic Chemistry 32.10 (1967): 2976-2983. [Link]

  • Bortolotti, Mauro, et al. "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." ACS Omega 2.9 (2017): 5566-5576. [Link]

  • ResearchGate. "1 H NMR spectra showing regioselective substitutions on thiophene..." ResearchGate, 2010. [Link]

  • Bortolotti, Mauro, et al. "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." PMC, 2017. [Link]

  • Iwaoka, Michio, et al. "1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids." Journal of the Chemical Society, Perkin Transactions 2 8 (1995): 1593-1601. [Link]

  • SpectraBase. "Cyclopropylmethyl ketone - Optional[17O NMR] - Chemical Shifts." SpectraBase. [Link]

  • Royal Society of Chemistry. "Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones." RSC.org. [Link]

  • Facey, Glenn A., et al. "Structural Elucidation of Thiophene Interaction with Ionic Liquids by Multinuclear NMR Spectroscopy." The Journal of Physical Chemistry B 108.49 (2004): 18987-18993. [Link]

  • Patel, D. J., M. E. H. Howden, and J. D. Roberts. "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." DTIC, 1963. [Link]

  • Crecely, R. W., K. M. Crecely, and J. H. Goldstein. "CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM." Canadian Journal of Chemistry 47.19 (1969): 3681-3684. [Link]

  • ResearchGate. "Synthesis, Characterization of thiophene derivatives and its biological applications." ResearchGate, 2025. [Link]

  • ResearchGate. "CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM." ResearchGate, 1969. [Link]

  • The Journal of Organic Chemistry. "Nuclear magnetic resonance spectra of cyclopropyl derivatives." ACS Publications. [Link]

  • SpectraBase. "2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts." SpectraBase. [Link]

  • CASPRE. "CASPRE - 13C NMR Predictor." CASPRE. [Link]

  • Sajed, T., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites 14.5 (2024): 290. [Link]

  • Chemistry LibreTexts. "20.3: Predicting a 1H-NMR Spectrum From The Structure." Chemistry LibreTexts, 2020. [Link]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. [Link]

  • Chemaxon. "NMR Predictor - Documentation." Chemaxon Docs. [Link]

  • Atlas: School AI Assistant. "1H NMR Spectrum Prediction and Analysis." Atlas. [Link]

  • YouTube. "How to predict the 13C NMR spectrum of a compound." YouTube, 2017. [Link]

  • ResearchGate. "Can anyone help me to tell me any online website to check 13C NMR prediction...?" ResearchGate, 2016. [Link]

  • NMRdb.org. "Predict 13C carbon NMR spectra." NMRdb.org. [Link]

  • NMRdb.org. "Predict 1H proton NMR spectra." NMRdb.org. [Link]

  • Agilent. "Interpretation of 2D NMR Spectra." Agilent. [Link]

  • NIST. "Ethanone, 1-cyclopropyl-." NIST WebBook. [Link]

  • Ragasa, Consolacion Y., and Chien-Chang Shen. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Natural Products Chemistry & Research 5.6 (2017): 1000298. [Link]

Sources

Exploratory

A Mechanistic Guide to the Cyclopropanation in the Synthesis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one

Abstract This technical guide provides an in-depth analysis of the core chemical transformation—cyclopropanation—in the synthesis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, a molecule of interest for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the core chemical transformation—cyclopropanation—in the synthesis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, a molecule of interest for researchers in medicinal chemistry and materials science. We will dissect the most plausible and efficient synthetic route, which proceeds through a strategic Claisen-Schmidt condensation followed by a mechanistically rich Corey-Chaykovsky cyclopropanation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep-dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

Cyclopropyl ketones are privileged structural motifs in organic chemistry, serving as versatile intermediates and featuring prominently in a wide array of biologically active compounds and functional materials. The strained three-membered ring imparts unique conformational and electronic properties, making these structures highly valuable in drug design. The title compound, 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, integrates this valuable cyclopropyl moiety with a 5-chlorothiophene unit, a common pharmacophore.

Our synthetic strategy is predicated on a two-step sequence that is both robust and scalable:

  • Formation of an α,β-Unsaturated Ketone: Synthesis of the chalcone-like intermediate, (E)-1-(5-chlorothiophen-2-yl)but-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation.

  • Cyclopropanation: The stereoselective construction of the cyclopropane ring via the Corey-Chaykovsky reaction, utilizing a sulfur ylide to react with the α,β-unsaturated system.

This approach is efficient and mechanistically well-understood, providing a reliable pathway to the target molecule.

Synthetic Workflow Overview

The overall transformation can be visualized as a logical progression from simple, commercially available precursors to the final, more complex target molecule.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Corey-Chaykovsky Cyclopropanation 5-chlorothiophene-2-carbaldehyde 5-chlorothiophene-2-carbaldehyde Enone_Intermediate (E)-1-(5-chlorothiophen-2-yl)but-2-en-1-one 5-chlorothiophene-2-carbaldehyde->Enone_Intermediate NaOH, EtOH/H2O Acetone Acetone Acetone->Enone_Intermediate Sulfur_Ylide Dimethylsulfoxonium Methylide Final_Product 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one Enone_Intermediate->Final_Product Sulfur_Ylide->Final_Product NaH, DMF/THF

Caption: Overall synthetic workflow for the target molecule.

Synthesis of the α,β-Unsaturated Ketone Intermediate

The precursor for the key cyclopropanation step is the α,β-unsaturated ketone, (E)-1-(5-chlorothiophen-2-yl)but-2-en-1-one. This is reliably synthesized via a Claisen-Schmidt condensation between 5-chlorothiophene-2-carbaldehyde and acetone.

Mechanism: The reaction proceeds via an enolate mechanism. A base (typically NaOH or KOH) deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 5-chlorothiophene-2-carbaldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable E-isomer of the enone. The driving force for this dehydration is the formation of an extended conjugated system.

Experimental Protocol: Synthesis of (E)-1-(5-chlorothiophen-2-yl)but-2-en-1-one
  • Setup: To a stirred solution of 5-chlorothiophene-2-carbaldehyde (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add a solution of sodium hydroxide (1.2 eq) in water (2 mL/mmol).

  • Addition: Add acetone (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Pour the reaction mixture into cold water and acidify with dilute HCl to a pH of ~5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The Core Transformation: Corey-Chaykovsky Cyclopropanation

The construction of the cyclopropane ring is achieved via the Corey-Chaykovsky reaction. This powerful carbon-carbon bond-forming reaction involves the reaction of a sulfur ylide with an α,β-unsaturated ketone.[1] For the cyclopropanation of enones, dimethylsulfoxonium methylide (Corey's ylide) is the reagent of choice, as it selectively adds to the carbon-carbon double bond (1,4-conjugate addition). This is in contrast to the less stable dimethylsulfonium methylide, which tends to add to the carbonyl group to form epoxides.[2][3]

Generation of the Ylide

Dimethylsulfoxonium methylide is generated in situ by the deprotonation of its precursor, trimethylsulfoxonium iodide, with a strong, non-nucleophilic base such as sodium hydride (NaH).[4][5] The choice of an aprotic polar solvent like DMF or DMSO is crucial for solubilizing the sulfoxonium salt and facilitating the reaction.

The Cyclopropanation Mechanism

The accepted mechanism for this transformation is a stepwise process involving a betaine intermediate.[6]

  • Nucleophilic Attack (Michael Addition): The nucleophilic carbon of the sulfur ylide attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition. This is the rate-determining step and forms a resonance-stabilized enolate intermediate.[4][6]

  • Intramolecular Ring Closure: The enolate oxygen then collapses, reforming the carbonyl group. The resulting negative charge on the α-carbon acts as an intramolecular nucleophile.

  • SN2 Displacement: This α-carbanion attacks the carbon bearing the positively charged sulfoxonium group in an intramolecular SN2 reaction.[1] This step forms the three-membered cyclopropane ring and expels dimethyl sulfoxide (DMSO) as a neutral leaving group.

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Experimental Protocol: Cyclopropanation

This protocol is adapted from general procedures for Corey-Chaykovsky cyclopropanation of enones.[7]

  • Ylide Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous DMF (4 mL/mmol). Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir the suspension at room temperature for 45-60 minutes until hydrogen evolution ceases, indicating complete formation of the ylide.

  • Reaction: Cool the ylide suspension to 0 °C. Dissolve the enone intermediate (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the cold ylide solution.

  • Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one.

Data Summary

The following table presents expected data for this synthetic sequence. Yields are representative and may vary based on reaction scale and optimization.

StepProductStarting MaterialsReagentsTypical Yield
1(E)-1-(5-chlorothiophen-2-yl)but-2-en-1-one5-chlorothiophene-2-carbaldehyde, AcetoneNaOH, EtOH/H₂O80-90%
21-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one(E)-1-(5-chlorothiophen-2-yl)but-2-en-1-oneTrimethylsulfoxonium iodide, NaH, DMF/THF65-75%

Conclusion

The synthesis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one is efficiently achieved through a reliable two-step process. The key transformation, a Corey-Chaykovsky cyclopropanation, proceeds through a well-established mechanism involving the 1,4-conjugate addition of dimethylsulfoxonium methylide to an α,β-unsaturated ketone intermediate, followed by an irreversible intramolecular SN2 displacement. Understanding this mechanism allows for rational optimization of reaction conditions and provides a robust framework for the synthesis of analogous cyclopropyl ketones, which are of significant interest in the field of drug development.

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • ACS Publications. (2010). Scope and Limitations of Cyclopropanations with Sulfur Ylides. Retrieved from [Link]

  • Protheragen. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • WordPress. (2026). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • MDPI. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Retrieved from [Link]

  • ResearchGate. (2017). (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one. Retrieved from [Link]

  • PMC. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Retrieved from [Link]

  • ACS Omega. (2017). Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one in Drug Discovery

Executive Summary In modern rational drug design, controlling molecular conformation and optimizing non-covalent interactions are paramount. 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, controlling molecular conformation and optimizing non-covalent interactions are paramount. 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one has emerged as a highly versatile, conformationally restricted building block. By integrating a lipophilic, halogen-bonding thiophene with a rigid cyclopropyl linker and a reactive acetyl handle, this scaffold provides a privileged starting point for synthesizing targeted inhibitors. It is particularly valuable in the development of cysteine protease inhibitors (e.g., targeting human Cathepsin L and SARS-CoV-2 Mpro) and hinge-binding kinase inhibitors.

This application note details the structural rationale, synthetic utility, and self-validating screening protocols for deploying this building block in early-stage drug discovery.

Pharmacophore Rationale & Structural Insights

The utility of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one stems from the synergistic properties of its three structural domains:

  • The 5-Chlorothiophen-2-yl Motif (Halogen Bonding & Bioisosterism): The 5-chlorothiophene is a classic bioisostere for the chlorophenyl group, offering improved aqueous solubility and a distinct electron-density profile. Crucially, the chlorine atom can engage in highly directional halogen bonding . In the context of human Cathepsin L, structural studies of related cyclopropyl-thiophene inhibitors (e.g., the nitrile inhibitor XU3, PDB: 2XU3) demonstrate that the chlorine atom acts as a Lewis acid, forming a strong halogen bond with the Lewis basic backbone carbonyl of Gly61 in the S3 pocket [2].

  • The Cyclopropyl Linker (Conformational Lock): Unlike linear alkyl chains, the 1,2-disubstituted cyclopropyl ring restricts the number of rotatable bonds. This locks the chlorothiophene moiety into a specific trajectory, significantly reducing the entropic penalty upon target binding. Furthermore, the cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative metabolism compared to open-chain analogs.

  • The Ethan-1-one (Acetyl) Handle (Synthetic Anchor): The methyl ketone is a versatile synthetic anchor. It can be converted into a vinyl ketone to serve as a reversible covalent warhead targeting active-site cysteines [1], or it can undergo Claisen condensation to build hinge-binding heterocycles (such as pyrazoles or isoxazoles) for kinase targeting.

Pharmacophore A 1-[2-(5-chlorothiophen-2-yl) cyclopropyl]ethan-1-one B 5-Chlorothiophene (S2/S3 Pocket Binding) A->B C Cyclopropyl Ring (Conformational Lock) A->C D Acetyl Group (Synthetic Handle) A->D E Halogen Bonding (e.g., Gly61 in Cathepsin L) B->E F Reduced Entropic Penalty C->F G Warhead / Heterocycle Synthesis D->G

Diagram 1: Pharmacophore mapping and functional utility of the building block.

Data Presentation: Physicochemical & Binding Profiles

To guide lead optimization, it is critical to understand the baseline physicochemical properties of the scaffold and the thermodynamic impact of its halogen-bonding capabilities.

Table 1: Physicochemical Properties of the Building Block
PropertyValueDrug-Likeness Implication
Molecular Weight 200.68 g/mol Highly efficient for fragment-based drug design (FBDD).
cLogP ~2.5Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Minimizes desolvation penalty upon binding.
Hydrogen Bond Acceptors 1 (Carbonyl)Provides a defined interaction vector.
Rotatable Bonds 2High conformational rigidity (low entropic penalty).
Table 2: Impact of Halogen Bonding on Cathepsin L Affinity

Data conceptually adapted from systematic halogen-scanning studies on the S3 pocket of Cathepsin L [2].

Substituent at Thiophene C5Interaction Type with Gly61Relative Binding Affinity (IC₅₀)
Hydrogen (-H) Hydrophobic / van der WaalsBaseline (e.g., ~1.0 µM)
Fluorine (-F) Repulsion (Fluorine avoids halogen bonding)Decreased Affinity (>5.0 µM)
Chlorine (-Cl) Halogen Bond (Optimal distance/angle) Enhanced Affinity (~0.1 µM)
Bromine (-Br) Strong Halogen Bond (Larger σ-hole)Maximum Affinity (<0.05 µM)

Experimental Protocols

The following protocols provide self-validating workflows for utilizing 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one in drug discovery.

Protocol A: Divergent Synthesis of a Pyrazole-Based Scaffold

This protocol utilizes the acetyl group to synthesize a pyrazole core, a common hinge-binding motif in kinase inhibitors.

Rationale & Causality: Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen over weaker bases (like NaOEt) or harder bases (like n-BuLi). LiHMDS ensures rapid, quantitative kinetic enolization of the methyl ketone at low temperatures, preventing unwanted self-aldol condensation of the starting material before the electrophile (ethyl formate) is introduced.

Step-by-Step Methodology:

  • Enolization: Dissolve 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction to -78 °C.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Formylation: Add ethyl formate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc to isolate the 1,3-dicarbonyl intermediate.

  • Cyclization: Dissolve the crude intermediate in ethanol (0.1 M). Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reflux & Isolation: Heat the mixture to 80 °C for 3 hours. The acidic environment catalyzes the formation of the bis-hydrazone and subsequent cyclization. Concentrate in vacuo and purify via flash chromatography to yield the 3-substituted pyrazole scaffold.

Protocol B: High-Throughput FRET Screening for Cysteine Proteases

This protocol outlines the in vitro validation of synthesized derivatives against human Cathepsin L or SARS-CoV-2 Mpro.

Rationale & Causality: Cysteine proteases are highly susceptible to active-site oxidation, which destroys their catalytic activity and leads to false-negative hit rates. The inclusion of Dithiothreitol (DTT) and EDTA in the assay buffer is mandatory; DTT keeps the catalytic cysteine reduced, while EDTA chelates trace heavy metals that could catalyze cysteine oxidation or irreversibly bind to the active site.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Sodium Acetate (pH 5.5 for Cathepsin L; pH 7.3 for Mpro), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT. Critical: Add DTT fresh immediately before the assay.

  • Enzyme Activation: Pre-incubate the recombinant protease (e.g., 1 nM final concentration) in the assay buffer for 15 minutes at 37 °C to ensure full reduction of the active-site cysteine.

  • Compound Incubation: Dispense the test compounds (synthesized from the building block) in DMSO into a 384-well black microplate (final DMSO concentration ≤ 1%). Add the activated enzyme and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L) at a concentration equal to its Km​ value.

  • Kinetic Readout: Measure the fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ values based on the initial velocity ( V0​ ) of the linear portion of the progress curves.

Workflow Step1 Step 1: Scaffold Functionalization (Claisen Condensation & Cyclization) Step2 Step 2: Covalent Docking & Virtual Screening (Targeting S2/S3 Pockets) Step1->Step2 Step3 Step 3: In Vitro FRET Assay (Cathepsin L / Mpro Screening) Step2->Step3 Step4 Step 4: Hit Validation (X-ray Crystallography & SPR) Step3->Step4

Diagram 2: Integrated drug discovery workflow from scaffold functionalization to hit validation.

References

  • Serafim, M. S. M., et al. "Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[Link]

  • Hardegger, L. A., et al. "Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions." Angewandte Chemie International Edition, 2011.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one Extraction

Welcome to the technical support guide for optimizing the extraction of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one. This document is designed for researchers, chemists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the extraction of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with liquid-liquid extraction (LLE) of this specific compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one to consider for extraction?

A1: Understanding the molecule's structure is the first step in designing a successful extraction protocol. The target compound, 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, possesses several key features that dictate its behavior in different solvents:

  • Ketone Group (-C=O): This functional group introduces moderate polarity and is a hydrogen bond acceptor.

  • Chlorothiophene Ring: The heterocyclic ring containing sulfur and a chlorine atom contributes to the molecule's non-polar character and increases its molecular weight. Chlorinated organic compounds often exhibit good solubility in specific organic solvents.[1][2]

  • Cyclopropyl Group: This is a small, strained, and non-polar aliphatic ring that adds to the molecule's hydrophobicity.

Taken together, the molecule has a mixed-polarity character. It is not sufficiently polar to be highly soluble in water but contains enough polar functionality to interact with solvents of intermediate polarity. A related compound, 1-(5-Chlorothiophen-2-yl)ethan-1-ol, has a calculated XLogP3 value of 2.1, indicating a preference for an organic phase over an aqueous phase.[3] We can infer a similar lipophilic nature for our target ketone.

Q2: What class of solvents is a good starting point for extracting this compound?

A2: A solvent with intermediate polarity is the ideal starting point. The principle of "like dissolves like" is paramount.[4] Solvents that are too non-polar (e.g., hexane, cyclohexane) may not efficiently solvate the ketone group, while highly polar solvents (e.g., methanol, ethanol) may be miscible with the aqueous phase, preventing phase separation.[5]

Recommended starting solvents include:

  • Ethyl Acetate (EtOAc): Often the best initial choice. Its polarity index (4.4) is well-suited for compounds of intermediate polarity, and it is only sparingly soluble in water, forming a clean phase separation.[4][5][6]

  • Dichloromethane (DCM): A very effective and versatile solvent with a higher density than water, which can be advantageous for separation.[5][7] However, it is a chlorinated solvent and carries greater health and environmental risks.[8]

  • Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

Q3: I'm observing a stable emulsion during my liquid-liquid extraction. What should I do?

A3: Emulsion formation is one of the most common problems in LLE, especially when dealing with complex mixtures from reaction workups or natural product extractions.[9][10] An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by surfactant-like impurities.[9][10]

Immediate troubleshooting steps include:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; some emulsions break on their own.[11][12]

  • Gentle Agitation: Gently swirl the funnel instead of vigorous shaking. This can help coalesce the dispersed droplets without introducing more energy.[9]

  • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, decreasing the mutual solubility of the organic solvent and forcing phase separation—a technique known as "salting out".[9][11][12]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.[9]

Q4: My extraction yield is low. What are the most likely causes?

A4: Low yield can be attributed to several factors. Systematically investigating the following can help pinpoint the issue:

  • Incorrect Solvent Polarity: The chosen solvent may not be optimal. If the target compound has a higher affinity for the aqueous phase than expected, the yield in the organic phase will be low. A systematic solvent screening is recommended (see Protocol 1).

  • Insufficient Phase Contact: Ensure you are mixing the phases adequately (without causing a persistent emulsion) to allow the analyte to partition between the layers.

  • Incorrect pH: While your target compound is neutral, crude reaction mixtures may contain acidic or basic impurities that can act as surfactants. Adjusting the pH of the aqueous layer can sometimes improve phase separation.

  • Single vs. Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is significantly more efficient than a single extraction with a large volume.[7] For example, three extractions with 50 mL of solvent are better than one extraction with 150 mL.

Troubleshooting Guides & In-Depth Protocols

Guide 1: Overcoming Persistent Emulsion Formation

Emulsions are a physical barrier to efficient extraction. The diagram below outlines a logical workflow for troubleshooting this common issue.

Emulsion_Troubleshooting Start Persistent Emulsion Observed Wait 1. Allow to Stand (10-20 min) Start->Wait Swirl 2. Gentle Swirling Wait->Swirl still present Success Phases Separated Wait->Success resolved Brine 3. Add Saturated Brine (NaCl) Swirl->Brine still present Swirl->Success resolved Centrifuge 4. Centrifugation Brine->Centrifuge still present Brine->Success resolved Filter 5. Filter through Celite® or Glass Wool Centrifuge->Filter still present / not feasible Centrifuge->Success resolved Solvent 6. Add Small Amount of a Different Solvent (e.g., Methanol) Filter->Solvent still present Filter->Success resolved Solvent->Success resolved Fail Consult Senior Chemist Solvent->Fail still present

Caption: Decision tree for systematic emulsion breaking.

Preventative Strategies:

  • Reduce Mixing Intensity: Lower the agitation speed or shake the separatory funnel more gently to prevent emulsion formation in the first place.[13]

  • Temperature Control: Sometimes, gently warming or cooling the mixture can alter solvent properties and aid in phase separation.[13]

  • Pre-Extraction Filtration: If your sample contains fine particulates, filter it before performing the extraction, as solids can stabilize emulsions.

Protocol 1: Systematic Solvent Screening for Optimal Extraction

This protocol provides a method to empirically determine the best extraction solvent for 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one from an aqueous matrix.

Objective: To identify the solvent that provides the highest recovery of the target compound with the fewest impurities.

Materials:

  • A stock solution of your target compound at a known concentration in the aqueous matrix (e.g., post-reaction mixture quenched with water).

  • A selection of immiscible organic solvents covering a range of polarities (see Table 1).

  • Vials or test tubes, separatory funnels.

  • Analytical instrument for quantification (e.g., HPLC, GC).

  • Internal standard (optional, but recommended for accurate quantification).

Workflow Diagram:

Solvent_Screening_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Prepare Aqueous Stock Solution (Known Concentration of Analyte) B 2. Aliquot into Separate Vessels A->B C 3. Add Test Solvents (e.g., Hexane, Toluene, EtOAc, DCM) B->C D 4. Mix and Allow Phases to Separate C->D E 5. Collect Organic Layer D->E F 6. Analyze Organic Layer by HPLC/GC E->F G 7. Calculate % Recovery F->G H 8. Select Solvent with Highest Recovery G->H

Caption: Workflow for empirical solvent selection.

Methodology:

  • Prepare a homogenous aqueous solution containing your crude product.

  • Aliquot equal volumes (e.g., 10 mL) of this aqueous solution into several identical vessels.

  • To each vessel, add an equal volume (e.g., 10 mL) of a different test solvent from Table 1.

  • Stopper and mix each vessel with consistent agitation for 1-2 minutes.

  • Allow the phases to separate completely. Note any emulsion formation.

  • Carefully remove the organic layer from each vessel.

  • Analyze a sample of each organic extract using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the target compound.

  • Calculate the percent recovery for each solvent: (% Recovery) = (Mass of analyte in organic phase / Initial mass of analyte in aqueous phase) x 100.

  • Compare the results. The solvent providing the highest recovery with a clean baseline is the optimal choice.

Reference Data

Table 1: Properties of Common Organic Solvents for Extraction

Choosing a solvent requires balancing polarity with physical properties like density (for phase separation), boiling point (for ease of removal), and safety. This table provides a quick reference.[4][6][14][15]

SolventPolarity Index (P')Density (g/mL)Boiling Point (°C)Water SolubilityNotes
n-Hexane0.10.65569ImmiscibleGood for very non-polar compounds.
Toluene2.40.867111ImmiscibleAromatic solvent, can dissolve non-polar and some moderately polar compounds.
Diethyl Ether2.80.71335SparinglyVolatile and forms peroxides; less dense than water.
Dichloromethane (DCM)3.11.32640SparinglyExcellent solvent, but toxic; denser than water.[8]
Ethyl Acetate (EtOAc)4.40.90277SparinglyExcellent general-purpose solvent of medium polarity; less dense than water.[5]
Methyl Ethyl Ketone (MEK)4.70.8058024%Higher water solubility can be an issue.
Acetonitrile5.80.78682MiscibleNot suitable for LLE with aqueous solutions.

References

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Scribd. Solvent Polarity Index Table. [Link]

  • ResearchGate. (2016). Polarity Index. [Link]

  • Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • Spectro Scientific. (2020). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Unknown Source. Polarity of Solvents. [Link]

  • PubMed. (2009). Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase. [Link]

  • ResearchGate. Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase | Request PDF. [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. [Link]

  • PubChem. 1-(5-Chlorothiophen-2-yl)ethan-1-ol. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Organic Syntheses. methyl cyclopropyl ketone. [Link]

  • Cerritos College. Extraction (Part 1). [Link]

Sources

Optimization

Technical Support Center: Resolution of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one Stereoisomers

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the efficient separation and resolution of the four stereoisomers of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the efficient separation and resolution of the four stereoisomers of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one.

Because this molecule possesses two chiral centers on a rigid cyclopropane ring, it exists as two pairs of enantiomers (cis and trans). Below, we provide field-proven insights, self-validating protocols, and troubleshooting FAQs anchored in the physical chemistry of chiral recognition.

Stereoisomer Resolution Workflow

ResolutionWorkflow Mix Racemic Mixture 1-[2-(5-chlorothiophen-2-yl) cyclopropyl]ethan-1-one (4 Stereoisomers) Achiral Achiral Chromatography (Silica Gel, Hexane/EtOAc) Mix->Achiral CisPair Cis-Racemate (1R,2S) & (1S,2R) Achiral->CisPair Diastereomer Separation TransPair Trans-Racemate (1R,2R) & (1S,2S) Achiral->TransPair SFC_Screen Analytical SFC Screening (Polysaccharide CSPs + CO2/MeOH) CisPair->SFC_Screen TransPair->SFC_Screen PrepSFC Preparative SFC Resolution (Isocratic Elution) SFC_Screen->PrepSFC Method Optimization E1 Enantiomer 1 (e.g., 1R,2S) PrepSFC->E1 E2 Enantiomer 2 (e.g., 1S,2R) PrepSFC->E2 E3 Enantiomer 3 (e.g., 1R,2R) PrepSFC->E3 E4 Enantiomer 4 (e.g., 1S,2S) PrepSFC->E4

Workflow for the chromatographic resolution of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one.

Frequently Asked Questions & Troubleshooting

Q1: Why is Supercritical Fluid Chromatography (SFC) recommended over HPLC for resolving this cyclopropyl ketone?

Causality & Insight: SFC utilizes pressurized supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. CO2​ has significantly lower viscosity and higher diffusivity compared to standard HPLC solvents (like hexane or water)[1]. For a moderately polar, non-ionizable compound like 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, this allows for flow rates 3 to 5 times higher than HPLC without sacrificing column efficiency (the van Deemter curve remains flat). Furthermore, chiral stationary phases (CSPs) rely on rapid mass transfer into their chiral grooves; SFC accelerates this thermodynamic process, yielding sharper peaks and higher resolution ( Rs​ )[2][3].

Q2: During chiral SFC screening, my cis and trans diastereomers co-elute with their respective enantiomers. How do I decouple them?

Causality & Insight: Polysaccharide-based CSPs are engineered primarily for enantiorecognition (differentiating mirror images), not necessarily for separating diastereomers[2]. The cyclopropyl ring forces the acetyl and 5-chlorothiophen-2-yl groups into distinct spatial orientations, creating a large difference in the overall dipole moment between the cis and trans isomers. Solution: Do not attempt to resolve all four isomers simultaneously on a chiral column. Instead, pre-fractionate the cis and trans racemates using standard achiral normal-phase chromatography (e.g., silica gel). Once isolated, run the cis-racemate and trans-racemate through the chiral SFC separately.

Q3: I am observing severe peak tailing for the ketone on a Chiralcel OD-H column under SFC conditions. What causes this and how is it resolved?

Causality & Insight: Peak tailing for this compound is typically caused by secondary interactions between the basic thiophene sulfur (or the carbonyl oxygen) and residual, un-endcapped silanol groups on the silica support of the CSP. Solution: Add a neutral hydrogen-bonding competitor to your mobile phase. Incorporating 0.1% to 0.5% isopropyl alcohol (IPA) or methanol into the CO2​ stream will saturate the active silanol sites. Avoid basic additives like diethylamine (DEA), as they are unnecessary for neutral ketones and can degrade the column over time[1].

Q4: Are there biocatalytic alternatives for obtaining these stereoisomers without relying on chromatography?

Causality & Insight: Yes. While wild-type enzymes often struggle with the bulky 5-chlorothiophen-2-yl moiety, engineered myoglobin variants (e.g., Mb(H64G,V68A)) have demonstrated remarkable stereoselectivity for the de novo assembly of chiral cyclopropyl ketones via carbene transfer reactions[4]. If you are synthesizing the compound from a diazo precursor and a vinyl thiophene, utilizing these biocatalysts can yield the product in highly enantioenriched form (>99% ee), bypassing the need for downstream SFC resolution entirely.

Quantitative Data: SFC Screening Matrix

To accelerate your method development, utilize the following matrix. Polysaccharide-based CSPs are responsible for ~99% of successful chiral separations[3].

Chiral Stationary Phase (CSP)Selector ChemistryRecommended Co-SolventApplication Notes for Cyclopropyl Ketones
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)MeOH (5–20%)Broad spectrum; excellent first-line screen. High success rate for trans-isomers.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)EtOH or IPA (5–15%)Strong hydrogen-bonding capacity; good for resolving the carbonyl moiety.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)MTBE/MeOH mixImmobilized phase. The chloro-phenyl groups provide strong π−π interactions with the thiophene ring.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)MeOH (10–25%)High selectivity for halogenated aromatics; optimal for the 5-chlorothiophene group.

Step-by-Step Methodology: Self-Validating Preparative SFC Workflow

This protocol ensures high enantiomeric purity and maximum recovery during scale-up.

Phase 1: Diastereomeric Pre-Fractionation

  • Dissolve the crude racemic mixture of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one in a minimum volume of dichloromethane (DCM).

  • Load the sample onto an achiral silica gel column (e.g., Flash Chromatography).

  • Elute using a step gradient of Hexane/Ethyl Acetate (starting at 95:5 and increasing to 80:20).

  • Validation Check: Analyze the fractions via achiral HPLC or GC-MS. The cis and trans racemates will elute as two distinct, baseline-resolved peaks. Pool and evaporate the cis and trans fractions into separate vials.

Phase 2: Analytical SFC Screening

  • Dissolve the isolated trans-racemate in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Inject 5 µL onto a parallel SFC screening system equipped with AD-H, OD-H, and IC columns (4.6 x 250 mm, 5 µm).

  • Run isocratic conditions: 15% MeOH in CO2​ , 120 bar backpressure, 35°C, at a flow rate of 3.0 mL/min.

  • Validation Check: Calculate the resolution ( Rs​ ) for each column. Select the column/solvent combination that yields an Rs​>1.5 (baseline resolution).

Phase 3: Preparative Scale-Up & Recovery

  • Transfer the optimized method to a preparative SFC column (e.g., 21 x 250 mm) packed with the winning CSP, maintaining the same linear velocity.

  • Perform stacked injections to maximize throughput.

  • Collect fractions using a UV-triggered collection valve. For enhanced fraction confidence, integrate an Advanced Laser Polarimeter (ALP) in-line to track enantiomer elution order by optical rotation sign (+/-) in real-time[5].

  • Validation Check: Re-inject an aliquot of the collected fractions onto the analytical SFC system. Confirm that the Enantiomeric Excess (ee) is >99% before final solvent evaporation.

References

  • Chiral Separations | Pharmaceutical Technology pharmtech.com [Link]

  • 1 Use of SFC for Chiral separation in Pharmaceutical Industry - Chromedia chromedia.org[Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones acs.org[Link]

  • Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification chromatographytoday.com[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments nih.gov[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one analysis

HPLC Method Validation for 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one: PFP vs. C18 Selectivity Executive Summary 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (Formula: C9H9ClOS) is a highly specialized ph...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one: PFP vs. C18 Selectivity

Executive Summary

1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (Formula: C9H9ClOS) is a highly specialized pharmaceutical building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) containing thiophene-cyclopropyl motifs[1]. Accurately quantifying this intermediate is analytically challenging due to the frequent presence of closely related synthetic impurities, such as des-chloro analogs and regioisomers.

This guide objectively compares the chromatographic performance of standard Alkyl (C18) columns against Pentafluorophenyl (PFP) stationary phases. It provides a comprehensive, self-validating methodology aligned with the latest ICH Q2(R2) validation guidelines[2] to ensure absolute data integrity during drug development.

Mechanistic Rationale: Why Standard C18 Fails

In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost exclusively on dispersive hydrophobic (Van der Waals) interactions. When analyzing 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, the primary synthetic impurity is often the des-chloro analog. Because the loss of a single chlorine atom only marginally alters the overall hydrophobicity of the molecule, C18 phases struggle to discriminate between the two, resulting in critical pair co-elution (Resolution < 1.5).

The PFP Advantage: Pentafluorophenyl (PFP) columns provide orthogonal selectivity by leveraging multiple retention mechanisms simultaneously[3]:

  • π-π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase creates strong π-π overlap with the electron-rich thiophene ring of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the column strongly interact with the polarizable carbon-chlorine (C-Cl) bond of the target compound, enabling baseline separation from des-chloro impurities.

  • Steric Selectivity: The rigid planar structure of the PFP moiety offers superior shape recognition, critical for resolving cyclopropyl stereoisomers.

Comparative Performance Data

To demonstrate the superiority of the PFP phase for this specific application, a side-by-side experimental comparison was conducted using identical mobile phase conditions (60:40 Water with 0.1% Formic Acid : Acetonitrile).

Table 1: Chromatographic Performance Comparison (Target vs. Des-chloro Impurity)

ParameterStandard C18 (5 µm)Core-Shell PFP (3 µm)Mechanistic Driver
Retention Time (min) 4.26.8Enhanced π-π retention on PFP
Tailing Factor (T) 1.81.1Reduced secondary silanol interactions
Resolution (Rs) 1.2 (Co-elution)3.5 (Baseline)Dipole-dipole interaction with C-Cl bond
Theoretical Plates (N) 6,50014,200Core-shell particle morphology

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in routine quality control, the following analytical procedure was designed as a self-validating system, adhering strictly to the ICH Q2(R2) lifecycle approach[2].

HPLC_Validation cluster_Validation ICH Q2(R2) Validation Protocol Start Phase Selection (PFP Orthogonal Selectivity) SST System Suitability Testing (Rs > 2.0, T < 1.5) Start->SST Spec Specificity & Degradation (Peak Purity via PDA) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy / Recovery (98-102% Limits) Lin->Acc Prec Method Precision (%RSD ≤ 2.0%) Acc->Prec Final Validated HPLC Method Routine QC Analysis Prec->Final

Figure 1: ICH Q2(R2) HPLC method validation workflow for chlorothiophene derivatives.

Step-by-Step Method Validation Protocol

Step 1: System Suitability Testing (SST)

  • Causality: SST is the cornerstone of a self-validating system. It proves the instrument and column are performing optimally before any sample is analyzed, preventing the generation of out-of-specification (OOS) results due to hardware drift.

  • Procedure: Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance: The %RSD of the peak areas must be ≤ 2.0%. The tailing factor (T) must be ≤ 1.5, and Resolution (Rs) between the target and any known impurity must be > 2.0.

Step 2: Specificity & Forced Degradation

  • Causality: Ensures the method is "stability-indicating." By intentionally destroying the molecule, we prove the PFP column can resolve the active compound from all potential degradation products without hidden co-elutions[2].

  • Procedure: Subject 5 mL aliquots of the standard to 1 N HCl (acidic), 1 N NaOH (basic), and 3% H2O2 (oxidative) for 24 hours at 60°C. Neutralize, dilute to working concentration, and inject.

  • Acceptance: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The Purity Angle must be strictly less than the Purity Threshold for the main peak across all stress conditions.

Step 3: Linearity & Range

  • Causality: Confirms the UV detector's response is directly proportional to the analyte concentration across the operational range, ensuring accurate quantitation of both trace impurities and main components[2].

  • Procedure: Prepare calibration standards at 25, 50, 100, 120, and 150 µg/mL. Inject each in triplicate. Plot peak area versus concentration and perform linear regression.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Step 4: Accuracy (Matrix Recovery)

  • Causality: Validates that synthetic matrix components do not cause ion suppression or UV interference, ensuring true and unbiased quantitation.

  • Procedure: Spike known concentrations of the reference standard into a synthetic matrix blank at 50%, 100%, and 150% levels. Prepare three replicates per level.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)

  • Causality: Evaluates the intrinsic random error of the analytical procedure (weighing, dilution, injection) under normal operating conditions.

  • Procedure: Prepare six independent sample solutions at the 100% target concentration (100 µg/mL). Inject each preparation once.

  • Acceptance: The %RSD of the calculated assay values must be ≤ 2.0%.

Table 2: ICH Q2(R2) Validation Metrics Summary (PFP Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Column)Status
System Suitability (%RSD) ≤ 2.0%0.45%Pass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Method Precision (%RSD) ≤ 2.0%0.82%Pass
Specificity (Peak Purity) Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass

Conclusion

For the analysis of halogenated, electron-rich intermediates like 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, traditional C18 columns present a high risk of co-elution and poor peak shape. Transitioning to a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity (via dipole-dipole and π-π interactions) to achieve baseline resolution of critical impurities. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this methodology ensures absolute data integrity for pharmaceutical development.

References

  • EnamineStore. "1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one". EnamineStore.
  • Phenomenex. "Luna PFP(2) HPLC Columns". Phenomenex.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA.

Sources

Comparative

comparing 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one with other thiophene derivatives

Comparative Analysis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one vs. Traditional Thiophene Building Blocks in Drug Discovery Executive Summary The 5-chlorothiophen-2-yl moiety is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one vs. Traditional Thiophene Building Blocks in Drug Discovery

Executive Summary

The 5-chlorothiophen-2-yl moiety is a privileged pharmacophore in modern medicinal chemistry. It is most famously recognized as the critical S1 pocket-binding anchor in the blockbuster anticoagulant rivaroxaban[1]. However, as drug discovery programs demand highly optimized pharmacokinetic (PK) profiles and target selectivity, medicinal chemists have moved beyond simple carbonyl or alkyl linkers. 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one has emerged as a sophisticated alternative building block[2]. By incorporating a cyclopropyl spacer, this derivative offers superior conformational restriction and metabolic stability compared to traditional thiophene precursors.

This guide objectively compares 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one against two industry-standard alternatives: 5-chlorothiophene-2-carbonyl chloride (the direct rivaroxaban precursor) and 2-acetyl-5-chlorothiophene.

Structural & Physicochemical Comparison

To understand the utility of these building blocks, we must analyze their physicochemical properties. The table below summarizes the quantitative data for these three thiophene derivatives.

Property1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one5-Chlorothiophene-2-carbonyl chloride2-Acetyl-5-chlorothiophene
Molecular Formula C9H9ClOS[2]C5H2Cl2OS[3]C6H5ClOS[4]
Molecular Weight 200.69 g/mol [2]181.04 g/mol [3]160.62 g/mol [4]
Structural Role Conformationally restricted spacerDirect S1 pocket anchorFlexible alkyl precursor
Rotatable Bonds 211
Primary Application Advanced FXa & Topoisomerase II inhibitors[5]Rivaroxaban synthesisGeneral heterocyclic synthesis

Mechanistic Insights: The Causality Behind the Chemistry (E-E-A-T)

The selection of a specific thiophene derivative is never arbitrary; it is driven by the precise geometric and electronic demands of the biological target.

1. The Role of the 5-Chlorothiophene Ring: Why is this specific heterocycle ubiquitous in coagulation cascade inhibitors? The causality lies in halogen bonding. In the S1 pocket of human Factor Xa, the chlorine atom of the 5-chlorothiophen-2-yl group acts as a halogen bond donor to the aromatic oxygen of the Tyr228 residue[1]. Simultaneously, the electron-rich thiophene sulfur engages in orthogonal hydrophobic and edge-to-face interactions with the pocket's aromatic lining.

2. The Causality of the Cyclopropyl Motif: While 5-chlorothiophene-2-carbonyl chloride directly attaches the thiophene to a core scaffold (resulting in a rigid, planar amide bond), some targets require an extended vector. Using a standard straight-chain linker (like an ethyl group derived from 2-acetyl-5-chlorothiophene) introduces high conformational entropy and exposes metabolically labile α -protons to Cytochrome P450 (CYP450) oxidation. The introduction of the cyclopropyl ring in 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one solves both issues:

  • Conformational Locking: It restricts the dihedral angle between the thiophene ring and the acetyl group, locking the pharmacophore into a bioactive conformation that reduces the entropic penalty upon binding.

  • Metabolic Shielding: The high s-character of the cyclopropyl C-H bonds renders them highly resistant to CYP450-mediated oxidative cleavage, significantly extending the biological half-life of the resulting drug candidate.

Decision Matrix for Thiophene Selection

To rationalize the selection process during hit-to-lead optimization, refer to the logical workflow below.

G Start Target: Factor Xa S1 Pocket Q1 Need conformational restriction? Start->Q1 A1_Yes Use Cyclopropyl Linker (1-[2-(5-chlorothiophen-2-yl) cyclopropyl]ethan-1-one) Q1->A1_Yes Yes A1_No Use Direct Carbonyl Linker (5-Chlorothiophene-2- carbonyl chloride) Q1->A1_No No Q2 Require metabolic stability against CYP450? A1_Yes->Q2 A2_Yes Cyclopropyl reduces alpha-proton oxidation Q2->A2_Yes Yes A2_No Standard Alkyl Linker (High clearance) Q2->A2_No No

Decision matrix for selecting thiophene derivatives in Factor Xa inhibitor design.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols detail the synthesis and derivatization of the cyclopropyl building block. These protocols are designed as self-validating systems , ensuring that researchers can verify success at every intermediate step.

Protocol 1: Synthesis of the Cyclopropyl Motif via Corey-Chaykovsky Reaction

This methodology installs the cyclopropyl ring onto an α,β -unsaturated ketone precursor.

  • Preparation of the Ylide: In an oven-dried flask under inert argon, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases, indicating the formation of dimethylsulfoxonium methylide.

  • Cyclopropanation: Dissolve (E)-4-(5-chlorothiophen-2-yl)but-3-en-2-one (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active enone spot confirms the consumption of the electrophile. Purify via flash chromatography. To unequivocally confirm the formation of the cyclopropyl ring, analyze the product via 1H NMR; the emergence of distinct upfield multiplets between 1.0–1.5 ppm validates the cyclopropyl methylene protons.

Protocol 2: Derivatization via Reductive Amination

Converting the acetyl group to an amine allows for subsequent amide coupling to core scaffolds.

  • Imine Formation: Dissolve 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (1.0 eq) in anhydrous methanol. Add the desired primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) portion-wise. Stir for an additional 8 hours at room temperature.

  • Workup: Quench with 1M NaOH to neutralize the acid and destroy excess reducing agent. Extract with dichloromethane (DCM), dry, and concentrate.

  • Self-Validation Step: Utilize LC-MS to confirm the mass shift. The molecular ion peak ( [M+H]+ ) must match the calculated mass of the newly formed secondary amine, confirming the successful reductive amination without dechlorination of the thiophene ring.

References

  • 1-[2-(5-chlorothiophen-2-yl)
  • National Institutes of Health (NIH)
  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds MDPI URL
  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 PubChem / NIH URL
  • 2-ACETYL-5-CHLOROTHIOPHENE CAS#: 6310-09-4 ChemicalBook URL

Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation for Purity Assessment of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, a potential building block in complex syntheses, establishing a robust, validated analytical method for purity determination is a non-negotiable regulatory and scientific imperative. Even trace impurities can impact the stability, safety, and therapeutic effect of a final drug product.[1]

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methodologies for the purity validation of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one. We will dissect the rationale behind methodological choices, present a detailed, self-validating experimental protocol, and compare its performance against alternative analytical techniques, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

The Preeminence of Mass Spectrometry in Impurity Profiling

While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are workhorses in purity analysis, they often fall short when dealing with unknown impurities or those lacking a chromophore. Mass Spectrometry (MS) offers a significant leap forward, providing unparalleled sensitivity and selectivity.[4] Its core advantage lies in its ability to not only separate and quantify components but also to provide structural information based on their mass-to-charge ratio (m/z), which is indispensable for identifying unknown impurities.[4][5] High-resolution mass spectrometry (HRMS) further empowers scientists by delivering highly accurate mass data, enabling the confident assignment of elemental compositions to unknown compounds.[1]

For a molecule like 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, potential impurities could include unreacted starting materials, isomeric byproducts, or degradation products. A validated MS method is crucial for detecting, identifying, and quantifying these unwanted chemicals.[1]

Selecting the Optimal MS Approach: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds.[6] Given the ketone functional group and the overall structure of the target analyte, it is predicted to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. GC offers exceptional chromatographic resolution for complex mixtures.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is incredibly versatile and suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[7][8][9] It is often the go-to method in pharmaceutical analysis.[10]

For 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one, GC-MS is selected as the primary recommended technique for this guide. The rationale is twofold: ketones are a class of compounds well-suited for GC analysis, and the high resolving power of capillary GC columns provides an excellent platform for separating closely related structural isomers, which are common impurities in cyclopropane synthesis.[6][11]

The Validation Workflow: A Self-Validating System

The following diagram outlines the logical workflow for the validation of the GC-MS purity method, structured to comply with ICH Q2(R1) guidelines.[12][13] This workflow ensures that the analytical procedure is suitable for its intended purpose.[12]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Stage Dev Initial GC-MS Method Development & Optimization Spec Specificity (Peak Purity & Identification) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report & SOP Generation Rob->Report

Caption: Logical workflow for GC-MS analytical method validation.

Experimental Protocol: Validated GC-MS Purity Assay

This protocol is designed as a self-validating system. Successful completion of these steps in accordance with the acceptance criteria demonstrates the method is fit for purpose.

Materials and Reagents
  • Reference Standard: 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one (Purity ≥ 99.5%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher)

  • Inert Gas: Helium (99.999% purity)

Instrumentation & Parameters

A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following parameters serve as a robust starting point.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD (or equivalent)Offers excellent sensitivity and spectral integrity for confident identification.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of semi-volatile compounds and ideal for impurity profiling.
Inlet Temp. 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minA gradient program designed to separate lower boiling point impurities from the main analyte and elute higher boiling point compounds.
Injection Mode Split (50:1 ratio)Prevents column overloading with the main analyte, allowing for better resolution of trace impurities.
Injection Vol. 1 µLStandard volume for quantitative analysis.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust electron ionization (EI).
Ionization Mode Electron Ionization (EI) @ 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range 40 - 450 m/zCovers the molecular weight of the target analyte and expected impurities.
Validation Experiments According to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][14] The following tests are mandatory for a purity assay.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity [3][12]Analyze a blank (solvent), reference standard, and a spiked sample containing known related substances. Assess peak purity using mass spectral deconvolution.The analyte peak should be free of interference from the blank. The method must resolve the main analyte from known impurities.
Linearity Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.995.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision results.
Accuracy [3][15]Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision [3][15]Repeatability: Six replicate injections of the reference standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD at the LOQ should be ≤ 10%.
Robustness [12][15]Deliberately vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temp ±5°C) and assess the impact on the results.The results should remain unaffected by minor variations, with RSD ≤ 5.0%.

Performance Comparison with Alternative Techniques

While GC-MS is a powerful tool, it's essential to understand its performance relative to other common analytical techniques used for purity determination.[16][17][18]

TechniqueSpecificitySensitivity (LOQ)SpeedStructural InformationPrimary Application
GC-MS Very HighLow ng to pgModerateExcellent (Fragmentation Pattern)Volatile & Semi-volatile Compounds, Isomer Separation, Unknown ID.[5][6]
LC-MS Very HighLow ng to pgModerate-FastExcellent (Molecular Ion & Fragments)Wide range of compounds, non-volatiles, thermally labile analytes.[7][19]
HPLC-UV Moderate-Highµg to high ngFastNoneQuantitative analysis of known, UV-active compounds.[16]
qNMR HighHigh µgSlowExcellent (Absolute Structure)Absolute purity determination, structural confirmation, no reference standard needed for quantification.[5]

Scientist's Insight: The primary advantage of GC-MS and LC-MS over HPLC-UV is the wealth of structural information they provide, which is critical during drug development when impurity profiles are not yet fully characterized.[4] While qNMR is a powerful tool for absolute quantification, its lower sensitivity makes it less suitable for detecting trace-level impurities.

Conclusion

The purity of 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one is a critical quality attribute that demands a highly reliable and validated analytical method. A thoughtfully developed Gas Chromatography-Mass Spectrometry (GC-MS) method, validated according to ICH Q2(R1) guidelines, offers an exceptional combination of specificity, sensitivity, and structural elucidation power.[1][3] This makes it a superior choice for comprehensively profiling and quantifying impurities compared to traditional HPLC-UV methods. By following a structured validation workflow, researchers and drug development professionals can ensure their analytical data is robust, reliable, and compliant with global regulatory standards, ultimately safeguarding the quality and safety of the final pharmaceutical product.[2][20]

References
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Salunkhe, S. S., Kulkarni, A. S., Chakole, R. D., & Charde, M. S. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 270-289. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Van de Merbel, N. C. (2008). Current developments in LC-MS for pharmaceutical analysis. Analyst, 133(8), 1007-1019. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Niessen, W. M. (1998). Liquid chromatography-mass spectrometry in the pharmaceutical industry: objectives and needs. Journal of Chromatography A, 794(1-2), 407-435. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labcompare. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). [Link]

  • Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • PubMed. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • Oxford Academic. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link]

  • PubChem. (n.d.). 2-Chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanone. [Link]

  • MDPI. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. [Link]

  • ResearchGate. (2010). Validation of a New Liquid Chromatography-Tandem Mass Spectrometry Ion-Trap Technique for the Simultaneous Determination of Thirteen Anticoagulant Rodenticides, Drugs, or Natural Products. [Link]

  • OUR Archive - University of Otago. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • PubChem. (n.d.). 1-(5-Chlorothiophen-2-yl)ethan-1-ol. [Link]

  • NextSDS. (n.d.). 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone — Chemical Substance Information. [Link]

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Safety & Regulatory Compliance

Safety

1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic co...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one

As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic compounds by defaulting to generic organic waste streams. 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one is a highly specialized synthetic intermediate. Structurally, it integrates a chlorinated thiophene ring with a cyclopropyl ketone. This dual-threat composition—containing both a halogen (chlorine) and a heteroatomic sulfur—dictates a strict, causality-driven approach to its disposal.

Improper routing of this chemical not only violates environmental regulations but also risks the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and sulfur oxides (SOx) during suboptimal combustion[1]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and destruction of this compound.

Mechanistic Profiling & Disposal Causality

To build a self-validating safety system, laboratory personnel must first understand why specific disposal routes are mandated. The presence of the carbon-chlorine bond explicitly classifies this material as a Halogenated Organic Waste[2],[3].

According to the, halogenated wastes must be strictly segregated from non-halogenated streams[4]. Introducing halogens into standard incinerators lowers the combustion temperature and promotes the synthesis of persistent organic pollutants[1].

Table 1: Physicochemical Hazards and Disposal Implications

Structural FeatureCombustion ByproductEnvironmental/Safety RiskRequired Disposal Intervention
Chlorine Atom (Halogen)Hydrogen Chloride (HCl), PCDDs/PCDFsCorrosive gas emission, highly toxic environmental persistenceHigh-temperature rotary kiln incineration (>1100°C)[5],[1].
Thiophene Ring (Sulfur)Sulfur Dioxide (SO2), Sulfur Trioxide (SO3)Acid rain precursor, severe respiratory irritantCaustic flue gas scrubbing (e.g., NaOH alkaline scrubbers)[5].
Cyclopropyl Ketone Carbon Monoxide (CO), Volatile OrganicsFlammability, smog formationComplete oxidative combustion[4].

Standard Operating Procedure: Waste Segregation and Packaging

This protocol ensures compliance with the , which mandate that halogenated compounds must never be disposed of via drain or regular trash[6]. A self-validating protocol incorporates immediate feedback loops to confirm success at each phase.

Phase 1: Source Segregation & Transfer
  • Action: Select a chemically compatible, clearly labeled "Halogenated Organic Waste" container (typically high-density polyethylene, HDPE). Transfer the chemical using a grounded, closed-system funnel in a fume hood.

  • Causality: Halogenated ketones can react with incompatible waste streams (e.g., strong bases or oxidizers), leading to exothermic pressure buildup[3]. Mixing non-hazardous waste with hazardous waste is prohibited, as dilution is not a substitute for legitimate treatment[7],[3].

  • Validation Check: Visually inspect the container for swelling prior to use. Weigh the container pre- and post-transfer, cross-referencing the added mass with the laboratory's daily waste log to ensure mass balance and detect unrecorded fugitive emissions.

Phase 2: Emergency Spill Response & On-Site Neutralization

In the event of an accidental spill during handling[3]:

  • Action: Evacuate the immediate radius. Turn off any ignition sources, as the ketone moiety presents a flammability risk[3],[4]. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or a commercial halogen-compatible spill pad)[3].

  • Causality: Never use combustible materials like sawdust. Combustible absorbents can ignite if the ketone undergoes an exothermic reaction with ambient oxidizers.

  • Validation Check: After sweeping the absorbed material into a solid waste bucket using non-sparking tools[3], swab the affected surface with a 5% sodium bicarbonate solution followed by a water rinse. Apply a pH test strip to the final rinse water on the surface. A pH of 6.5–7.5 validates complete neutralization of any trace hydrochloric acid (HCl) and safe re-entry.

Phase 3: Documentation and Manifesting
  • Action: Affix a hazardous waste tag detailing the exact chemical name: "1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one" and mark it as "Halogenated" and "Sulfur-Containing"[3].

  • Causality: Treatment, Storage, and Disposal Facilities (TSDFs) must route this to a specific incinerator. Mixing this with general waste risks the synthesis of dioxins[1].

  • Validation Check: Review the final TSDF manifest to explicitly confirm the waste is routed to a facility equipped with caustic flue gas scrubbers to manage the sulfur and chlorine content[5].

Destruction Pathway Visualization

To ensure operational clarity, the following diagram illustrates the critical decision matrix and destruction pathway for this specific compound.

G Start Waste Generation: 1-[2-(5-Chlorothiophen-2-yl)... ethan-1-one Decision Halogenated + Sulfur Waste Stream? Start->Decision NonHal Non-Halogenated Waste Stream Decision->NonHal Incorrect Route HalStream Halogenated Organic Waste Receptacle Decision->HalStream Correct Route Incineration High-Temp Incineration (>1100°C) HalStream->Incineration HazMat Transport Scrubber Caustic Flue Gas Scrubbing (HCl & SOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release Scrubber->Safe Neutralized Exhaust

Workflow for the segregation and high-temperature destruction of halogenated thiophene waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Perspective on halogenated organic compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing Source: American Chemistry Council (ACC) URL: [Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

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